molecular formula C12H16OS B7906858 1-(4-Methylsulfanylphenyl)pentan-1-one

1-(4-Methylsulfanylphenyl)pentan-1-one

Cat. No.: B7906858
M. Wt: 208.32 g/mol
InChI Key: AOEDDLXWLZCMFX-UHFFFAOYSA-N
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Description

1-(4-Methylsulfanylphenyl)pentan-1-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a pentanone group attached to a phenyl ring substituted with a methylsulfanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylsulfanylphenyl)pentan-1-one typically involves the reaction of 4-methylsulfanylbenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 4-methylsulfanylbenzaldehyde reacts with pentan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylsulfanylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (nitration), halogens (halogenation), sulfuric acid (sulfonation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)pentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)pentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Methylsulfanylphenyl)pentan-1-one can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)pentan-1-one: Lacks the sulfanyl group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)pentan-1-one: Contains a chlorine substituent instead of a methylsulfanyl group, leading to different reactivity and applications.

    1-(4-Methoxyphenyl)pentan-1-one:

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEDDLXWLZCMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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